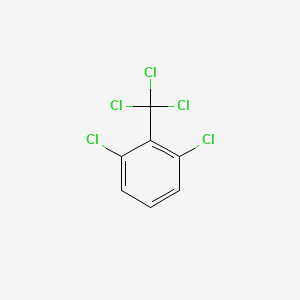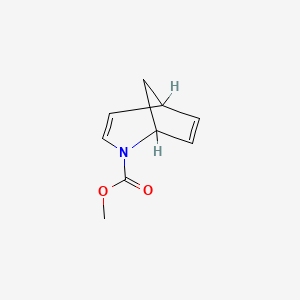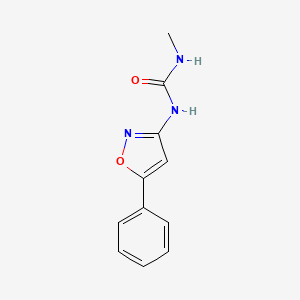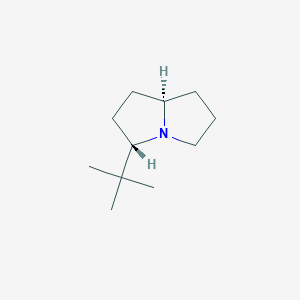
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- is a chemical compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a dodecyl group attached to the nitrogen atom of the pyridine ring, and it exists in a 1,4-dihydro form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- typically involves the reaction of 3-pyridinecarboxylic acid with dodecylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of automated systems also ensures consistent production quality.
化学反応の分析
Types of Reactions
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridinecarboxamide derivative.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridinecarboxamide derivatives, while reduction results in fully saturated amides.
科学的研究の応用
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-methyl-4-pyridone-3-carboxamide: This compound is similar in structure but contains a methyl group instead of a dodecyl group.
1-Benzyl-1,4-dihydronicotinamide: Another related compound with a benzyl group attached to the nitrogen atom.
Uniqueness
3-Pyridinecarboxamide, 1-dodecyl-1,4-dihydro- is unique due to the presence of the long dodecyl chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
特性
CAS番号 |
56253-84-0 |
|---|---|
分子式 |
C18H32N2O |
分子量 |
292.5 g/mol |
IUPAC名 |
1-dodecyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C18H32N2O/c1-2-3-4-5-6-7-8-9-10-11-14-20-15-12-13-17(16-20)18(19)21/h12,15-16H,2-11,13-14H2,1H3,(H2,19,21) |
InChIキー |
VXODVNHASCKVEA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN1C=CCC(=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)


![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)








![1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634899.png)
![2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B14634914.png)
